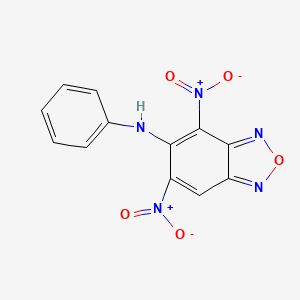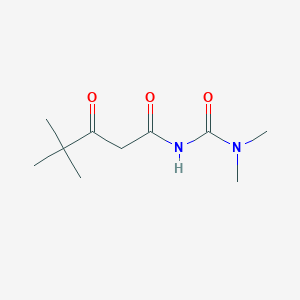
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide: is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of dimethylcarbamoyl chloride with 4,4-dimethyl-3-oxopentanoic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as benzene or xylene and catalysts like sodium hydroxide to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors where phosgene and dimethylamine are reacted at high temperatures (around 275°C) to produce dimethylcarbamoyl chloride, which is then reacted with 4,4-dimethyl-3-oxopentanoic acid .
化学反应分析
Types of Reactions: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: It reacts with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted ureas, carbamates, and thiolourethanes.
科学研究应用
N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is used in various scientific research applications, including:
Chemistry: As a reagent for synthesizing other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: Potential use in drug development for its pharmacological properties.
Industry: Used in the production of dyes, pharmaceuticals, and pesticides
作用机制
The mechanism of action of N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with molecular targets such as enzymes and proteins. It acts by transferring its dimethylcarbamoyl group to specific sites on the target molecules, thereby altering their function. This can lead to inhibition of enzyme activity or modification of protein structure, affecting various biochemical pathways .
相似化合物的比较
- Dimethylcarbamoyl chloride
- N,N-Dimethylcarbamoyl chloride
- Carbamoyl chloride
Comparison: N-(Dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide is unique due to its specific structure, which includes a dimethylcarbamoyl group and a 4,4-dimethyl-3-oxopentanoic acid moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, dimethylcarbamoyl chloride is primarily used as a reagent for transferring dimethylcarbamoyl groups, while this compound has broader applications in synthesis and research .
属性
CAS 编号 |
93633-73-9 |
|---|---|
分子式 |
C10H18N2O3 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
N-(dimethylcarbamoyl)-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)7(13)6-8(14)11-9(15)12(4)5/h6H2,1-5H3,(H,11,14,15) |
InChI 键 |
MSJDJWIPQUGBCG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)NC(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


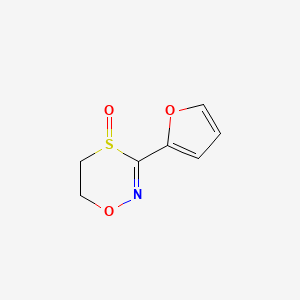
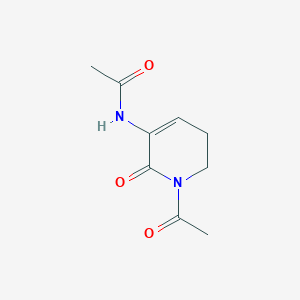
![Tri(propan-2-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14354188.png)
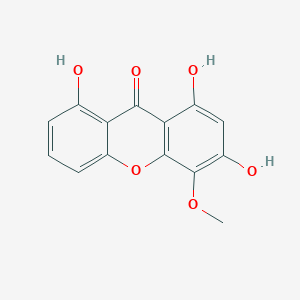
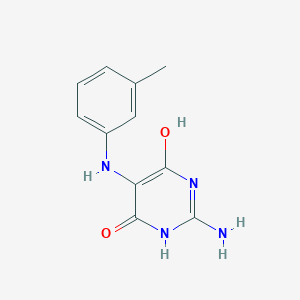
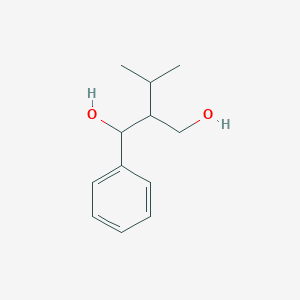
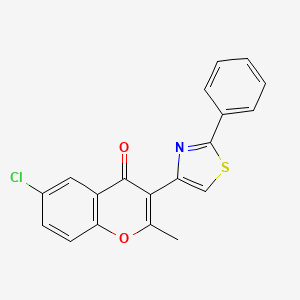
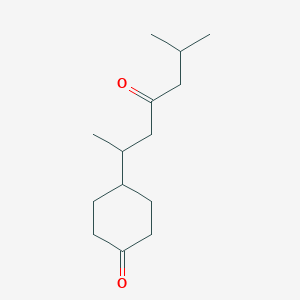
![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![1-[2-(Hydroxymethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14354246.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
